2,3-dihydro-1H-indole-6-sulfonyl fluoride
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Overview
Description
2,3-dihydro-1H-indole-6-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO2S and a molecular weight of 201.22 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,3-dihydro-1H-indole-6-sulfonyl fluoride typically involves the reaction of indole derivatives with sulfonyl fluoride reagents . One common method includes the use of indole-6-sulfonyl chloride as a precursor, which is then reacted with fluoride sources under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-dihydro-1H-indole-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-dihydro-1H-indole-6-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways . The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the modification of their function . This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
2,3-dihydro-1H-indole-6-sulfonyl fluoride can be compared with other indole derivatives, such as:
Indole-6-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIBDJZFCFVSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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